molecular formula C26H19BrN2O4 B12031493 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 769156-02-7

4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12031493
CAS No.: 769156-02-7
M. Wt: 503.3 g/mol
InChI Key: DJBJBUYPENMYQR-LQKURTRISA-N
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Description

4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C26H19BrN2O4 and a molecular weight of 503.356 g/mol This compound is known for its unique structural features, which include a brominated phenyl ring, a naphthoyl group, and a methoxybenzoate moiety

Preparation Methods

The synthesis of 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. One common synthetic route includes the following steps:

    Naphthoylation: The attachment of a naphthoyl group to the carbohydrazonoyl moiety.

    Esterification: The formation of the methoxybenzoate ester.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced hydrazones.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with other similar compounds such as:

  • 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

These compounds share similar structural features but differ in the substituents attached to the phenyl or naphthoyl rings. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

769156-02-7

Molecular Formula

C26H19BrN2O4

Molecular Weight

503.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C26H19BrN2O4/c1-32-21-12-9-18(10-13-21)26(31)33-24-14-11-20(27)15-19(24)16-28-29-25(30)23-8-4-6-17-5-2-3-7-22(17)23/h2-16H,1H3,(H,29,30)/b28-16+

InChI Key

DJBJBUYPENMYQR-LQKURTRISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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